2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE
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Overview
Description
2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, each with distinct chemical and physical properties .
Scientific Research Applications
2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s unique structure allows it to engage in various pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-N-phenylaniline
- 4,4′-Trimethylenedipiperidine
- 2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,4,6-TRIMETHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZENE-1-SULFONAMIDE stands out due to its specific combination of methyl groups and sulfonamide linkage.
Properties
Molecular Formula |
C21H28N2O4S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H28N2O4S2/c1-15-9-11-23(12-10-15)29(26,27)20-7-5-19(6-8-20)22-28(24,25)21-17(3)13-16(2)14-18(21)4/h5-8,13-15,22H,9-12H2,1-4H3 |
InChI Key |
ZAJYDZITVRGBLR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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